N-(4-ethoxyphenyl)hydrazinecarbothioamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-ethoxyaniline with thiosemicarbazide under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
N-(4-ethoxyphenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)hydrazinecarbothioamide involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)hydrazinecarbothioamide
- N-(4-chlorophenyl)hydrazinecarbothioamide
- N-(4-nitrophenyl)hydrazinecarbothioamide
Comparison: N-(4-ethoxyphenyl)hydrazinecarbothioamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to similar compounds with different substituents. For example, the methoxy derivative may have different solubility and reactivity profiles, while the nitro derivative may exhibit different electronic properties .
Properties
IUPAC Name |
1-amino-3-(4-ethoxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOLKSFDRDWEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365254 | |
Record name | N-(4-ethoxyphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64374-52-3 | |
Record name | N-(4-Ethoxyphenyl)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64374-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-ethoxyphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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